4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzonitrile

Catalog No.
S6738931
CAS No.
2549018-48-4
M.F
C20H19F3N4O
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino...

CAS Number

2549018-48-4

Product Name

4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzonitrile

IUPAC Name

4-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidine-1-carbonyl]benzonitrile

Molecular Formula

C20H19F3N4O

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C20H19F3N4O/c1-26(18-17(20(21,22)23)5-2-10-25-18)16-4-3-11-27(13-16)19(28)15-8-6-14(12-24)7-9-15/h2,5-10,16H,3-4,11,13H2,1H3

InChI Key

PLRXCXUDWDEFBX-UHFFFAOYSA-N

SMILES

CN(C1CCCN(C1)C(=O)C2=CC=C(C=C2)C#N)C3=C(C=CC=N3)C(F)(F)F

Canonical SMILES

CN(C1CCCN(C1)C(=O)C2=CC=C(C=C2)C#N)C3=C(C=CC=N3)C(F)(F)F

The exact mass of the compound 4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzonitrile is 388.15109573 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(3-{Methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzonitrile, with the Chemical Abstracts Service (CAS) number 1424400-04-3, is a complex organic compound characterized by its unique structure, which includes a benzonitrile moiety and a piperidine ring. The molecular formula is C17H19F3N4C_{17}H_{19}F_3N_4, and it has a molecular weight of approximately 348.35 g/mol. The compound features trifluoromethyl and methyl groups on a pyridine ring, contributing to its lipophilicity and potential biological activity.

The chemical reactivity of 4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzonitrile can be analyzed through various organic reactions. The piperidine ring can undergo nucleophilic substitutions and can be modified through acylation reactions due to the presence of the carbonyl group. The benzonitrile part of the molecule can participate in electrophilic aromatic substitution reactions, making it versatile in synthetic organic chemistry.

Preliminary studies suggest that this compound exhibits significant biological activity, particularly in the context of cancer research. Its structural components may interact with various biological targets, including protein kinases involved in cell signaling pathways. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, potentially leading to increased efficacy in therapeutic applications.

The synthesis of 4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzonitrile typically involves multi-step organic synthesis techniques:

  • Formation of the piperidine derivative: Starting from commercially available piperidine, it can be reacted with trifluoromethyl-pyridine derivatives to introduce the desired substituents.
  • Acylation: The resulting piperidine can be acylated using benzonitrile derivatives to form the final product.
  • Purification: The crude product is purified through recrystallization or chromatography techniques.

This compound has potential applications in medicinal chemistry, particularly as a lead compound for developing new pharmaceuticals targeting various diseases such as cancer and inflammatory conditions. Its unique structure may also allow for further modifications to optimize its pharmacological properties.

Interaction studies are crucial for understanding how 4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzonitrile interacts with biological systems. Preliminary data suggest that it may act as an inhibitor for certain protein kinases, which play critical roles in cancer progression. In vitro assays could be designed to evaluate its binding affinity and inhibitory potential against specific targets.

Several compounds share structural similarities with 4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzonitrile, including:

Compound NameStructureKey Features
N-{4-Methyl-3-[(3-Pyrimidin-4-Ylpyridin-2-Yl)amino]phenyl}-3-(Trifluoromethyl)benzamideStructureContains pyrimidine and trifluoromethyl groups; potential for similar biological activity .
4-[3-Methyl-2-piperidin-4-yl-5-[3-(trifluoromethyl)phenyl]imidazol-4-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amineStructureFeatures imidazole and piperidine rings; used in similar therapeutic contexts .
PAG 4'-piperazine-4-methylpiperidineStructureA functionalized cereblon ligand; relevant in PROTAC research .

Uniqueness: The unique combination of trifluoromethyl and piperidine components alongside the benzonitrile framework distinguishes this compound from others, potentially leading to novel therapeutic effects not observed in similar compounds.

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Exact Mass

388.15109573 g/mol

Monoisotopic Mass

388.15109573 g/mol

Heavy Atom Count

28

Dates

Last modified: 11-23-2023

Explore Compound Types